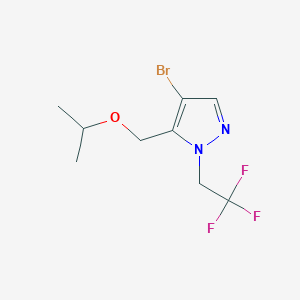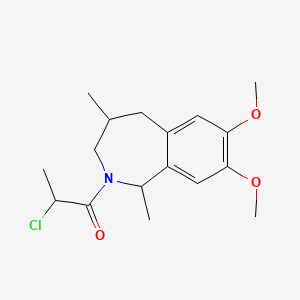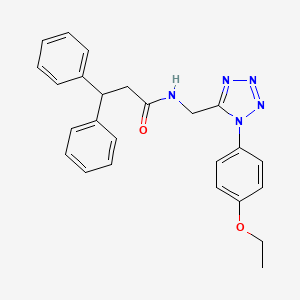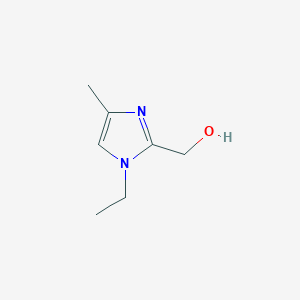
N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide: is a synthetic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a tert-butyl group, a fluorophenylsulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Sulfonylation: The fluorophenylsulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides and a base.
Carboxamide Formation: The carboxamide group is formed through amidation reactions involving carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxamide
- N-(tert-butyl)-4-((4-bromophenyl)sulfonyl)piperidine-1-carboxamide
- N-(tert-butyl)-4-((4-methylphenyl)sulfonyl)piperidine-1-carboxamide
Uniqueness
N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is unique due to the presence of the fluorophenylsulfonyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-tert-butyl-4-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)18-15(20)19-10-8-14(9-11-19)23(21,22)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJDNVWOLDMKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2558209.png)

![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)

![6-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2558216.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)

![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)
![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
